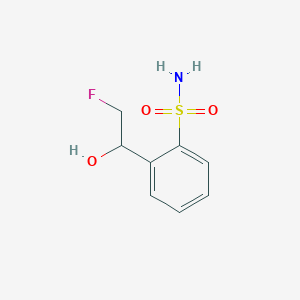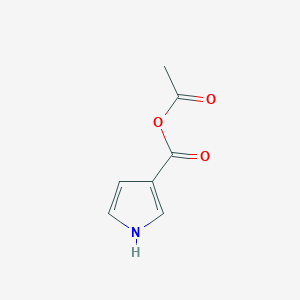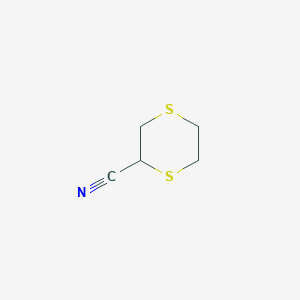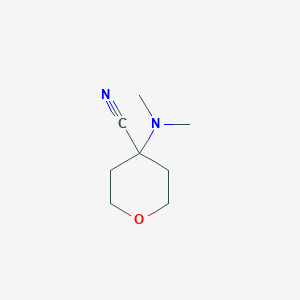
2-(2-Fluoro-1-hydroxyethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Fluoro-1-hydroxyethyl)benzenesulfonamide, also known as Fendiline, is a chemical compound that belongs to the class of sulfonamides. It is widely used in scientific research due to its unique properties and mechanism of action.
Wirkmechanismus
2-(2-Fluoro-1-hydroxyethyl)benzenesulfonamide acts as a calcium channel blocker by inhibiting the influx of calcium ions into cells. It binds to the L-type calcium channels and prevents the entry of calcium ions, which leads to the relaxation of smooth muscles and a decrease in heart rate.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to decrease heart rate, reduce blood pressure, and relax smooth muscles. It has also been shown to have anti-arrhythmic effects and to reduce the incidence of angina attacks.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(2-Fluoro-1-hydroxyethyl)benzenesulfonamide in lab experiments is that it is a specific calcium channel blocker that can be used to study the role of calcium channels in the cardiovascular system. However, one of the limitations of using this compound is that it can have off-target effects on other ion channels, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are many future directions for the use of 2-(2-Fluoro-1-hydroxyethyl)benzenesulfonamide in scientific research. One area of interest is the development of more specific calcium channel blockers that can target specific types of calcium channels. Another area of interest is the use of this compound in the treatment of cardiovascular diseases, such as hypertension and angina. Additionally, this compound may have potential applications in the treatment of other diseases, such as cancer and neurological disorders.
Synthesemethoden
2-(2-Fluoro-1-hydroxyethyl)benzenesulfonamide can be synthesized through a series of chemical reactions. The first step involves the reaction of 2-fluoro-1-chloroethane with sodium hydroxide to produce 2-fluoro-1-hydroxyethane. The second step involves the reaction of 2-fluoro-1-hydroxyethane with benzenesulfonyl chloride to produce this compound.
Wissenschaftliche Forschungsanwendungen
2-(2-Fluoro-1-hydroxyethyl)benzenesulfonamide has been extensively used in scientific research due to its unique properties and mechanism of action. It has been used as a tool to study the role of calcium channels in the heart and smooth muscles. It has also been used to study the effects of calcium channel blockers on the cardiovascular system.
Eigenschaften
CAS-Nummer |
173356-49-5 |
|---|---|
Molekularformel |
C8H10FNO3S |
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
2-(2-fluoro-1-hydroxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C8H10FNO3S/c9-5-7(11)6-3-1-2-4-8(6)14(10,12)13/h1-4,7,11H,5H2,(H2,10,12,13) |
InChI-Schlüssel |
QPKMVNKCGLMBNL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(CF)O)S(=O)(=O)N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(CF)O)S(=O)(=O)N |
Synonyme |
Benzenesulfonamide, 2-(2-fluoro-1-hydroxyethyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(3-Hydroxybenzoyl)amino]-2-methylpropanoic acid](/img/structure/B63733.png)


![2-(Methylthio)oxazolo[5,4-c]pyridine](/img/structure/B63744.png)
![4-Fluoro-7-methyl-6-nitro-1H-benzo[d]imidazole](/img/structure/B63747.png)





